CERAMICS-AEium(III) nitrate pentahydrate
Description
Significance of Rare Earth Elements in Contemporary Scientific Research
Rare Earth Elements (REEs), comprising the 15 lanthanides along with scandium and yttrium, are fundamental to numerous areas of modern science and technology. preciseceramic.com Their unique electron configurations, specifically the partially filled 4f orbitals, give rise to distinctive magnetic, luminescent, and catalytic properties. ceramicartsnetwork.org This has made them indispensable in high-tech applications, including high-strength magnets, phosphors for displays, catalysts for petroleum refining, and advanced ceramic formulations. preciseceramic.comaemree.com In materials science, REEs are often introduced as dopants or major components to tailor the properties of materials, enhancing everything from thermal stability and mechanical strength to optical and electrical performance. preciseceramic.comusc.edu Research continues to uncover new applications, cementing the strategic importance of these elements in developing next-generation technologies. usc.edu
Role of Rare Earth(III) Nitrate (B79036) Hydrates in Inorganic Chemistry and Materials Synthesis
Rare earth(III) nitrate hydrates are a class of inorganic compounds that serve as crucial starting materials, or precursors, for synthesizing a wide variety of advanced materials. aemree.com These compounds, with the general formula RE(NO₃)₃·nH₂O, are highly soluble in water and other polar solvents, making them ideal for solution-based synthesis routes. aemree.com Their utility stems from the ability to decompose upon heating, yielding highly reactive rare earth oxides. This thermal decomposition process allows for the creation of finely dispersed, homogenous oxide powders, which are essential for producing high-quality ceramics and other functional materials. ncelements.com
Rare earth nitrates commonly crystallize from aqueous solutions as hydrates, with the number of water molecules (n) typically being five or six. samaterials.comresearchgate.netcgmaterial.com These are known as pentahydrates (n=5) and hexahydrates (n=6), respectively. samaterials.comcgmaterial.com The specific hydrate (B1144303) form that crystallizes depends on factors such as the specific rare earth element, temperature, and the concentration of the nitric acid solution from which they are precipitated. researchgate.net For example, nitrates of the heavier rare earth elements like Erbium, Thulium, and Ytterbium often form pentahydrates, while lighter elements like Lanthanum, Cerium, and Neodymium typically form hexahydrates. aemree.comsamaterials.comcgmaterial.com The water molecules in these structures can be directly coordinated to the rare earth ion or exist as water of crystallization within the crystal lattice. researchgate.net
In the synthesis of advanced ceramics, the properties of the final product are highly dependent on the characteristics of the initial precursor powder. Rare earth nitrate hydrates are valued as ceramic precursors because their thermal decomposition can be controlled to produce oxide powders with specific particle sizes, morphologies, and high purity. ncelements.com These oxides are foundational for a range of functional ceramics. For instance, yttrium nitrate is a precursor for Yttrium-stabilized zirconia (YSZ), an oxygen ion conductor used in solid oxide fuel cells and thermal barrier coatings. aemree.comncelements.com Similarly, nitrates of neodymium, europium, and praseodymium are used to create pigments for ceramic coloration, powerful magnets, and phosphors. aemree.comresearchgate.net The use of these soluble salt precursors allows for intimate mixing at the atomic level, leading to more uniform and higher-performance final ceramic products compared to traditional solid-state reaction methods. preciseceramic.com
Evolution of Research Methodologies for Complex Metal-Organic Precursors
The study and synthesis of materials from precursors have evolved significantly. Initially, simple thermal decomposition (calcination) in air was the standard method. rsc.org However, modern materials science now employs a sophisticated array of techniques to control the synthesis process with greater precision.
Hydrothermal and solvothermal methods, which involve reactions in water or organic solvents at elevated temperatures and pressures in a sealed vessel, allow for the formation of materials with excellent control over crystal structure and morphology. oaepublish.com Other advanced techniques include sol-gel processes, which create a colloidal suspension that gels to form a solid network, and various chemical vapor deposition (CVD) methods, where volatile metal-organic precursors are used to grow thin films. rsc.orgresearchgate.net More recent innovations include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of sacrificial templates to create complex, porous nanostructures. rsc.orgoaepublish.com The development of advanced characterization tools, such as in-situ X-ray diffraction and electron microscopy, allows researchers to study the nucleation and growth of crystals in real-time, leading to a deeper understanding and control of the final material's properties. oaepublish.com
Academic Scope and Objectives of Investigating Novel Rare Earth Nitrate Hydrates
The primary academic objective in studying new rare earth nitrate hydrates is to expand the library of available precursors for materials synthesis. Researchers aim to synthesize and structurally characterize novel hydrate compounds to understand how the coordination environment of the rare earth ion and the hydrogen-bonding network within the crystal influence its decomposition behavior and, consequently, the properties of the resulting oxide. researchgate.net Key research goals include developing precursors that decompose at lower temperatures to save energy, or that yield oxide particles with unique morphologies (e.g., nanotubes, nanorods) for specialized applications. By exploring new compositions and synthesis conditions, scientists seek to create tailored precursors that provide precise control over the final properties of advanced materials, opening doors for new technologies in electronics, catalysis, and optics. ncelements.com
Data Tables
Table 1: Common Rare Earth(III) Nitrate Hydrates and Their Forms This table lists examples of authentic rare earth nitrates, which are often found as either pentahydrate or hexahydrate crystalline solids. The specific form depends on the rare earth element and crystallization conditions.
| Compound Name | Chemical Formula | Common Hydrate Form |
| Cerium(III) Nitrate Hexahydrate | Ce(NO₃)₃·6H₂O | Hexahydrate aemree.comsamaterials.com |
| Praseodymium(III) Nitrate Hexahydrate | Pr(NO₃)₃·6H₂O | Hexahydrate avantorsciences.comncelements.com |
| Neodymium(III) Nitrate Hexahydrate | Nd(NO₃)₃·6H₂O | Hexahydrate aemree.comaemree.com |
| Terbium(III) Nitrate Pentahydrate | Tb(NO₃)₃·5H₂O | Pentahydrate samaterials.com |
| Erbium(III) Nitrate Pentahydrate | Er(NO₃)₃·5H₂O | Pentahydrate samaterials.comcgmaterial.com |
| Ytterbium(III) Nitrate Pentahydrate | Yb(NO₃)₃·5H₂O | Pentahydrate cgmaterial.com |
| Yttrium(III) Nitrate Hexahydrate | Y(NO₃)₃·6H₂O | Hexahydrate samaterials.com |
Properties
CAS No. |
15878-75-8 |
|---|---|
Molecular Formula |
CeH3NO4 |
Molecular Weight |
221.14 g/mol |
IUPAC Name |
cerium;nitric acid;hydrate |
InChI |
InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
DHBGEZZULIYPKP-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Ce] |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Science of Rare Earth Iii Nitrate Hydrates
Optimized Synthesis Routes for High Purity Rare Earth(III) Nitrate (B79036) Hydrates
The preparation of high-purity Terbium(III) nitrate hydrates involves the careful selection of starting materials and precise control over the reaction and crystallization conditions.
Selection of Starting Materials and Stoichiometric Control
The most common laboratory and industrial synthesis of Terbium(III) nitrate involves the reaction of a terbium-containing precursor with nitric acid. The choice of the starting material is crucial for the purity of the final product and the efficiency of the reaction.
Commonly used starting materials include:
Terbium(III) oxide (Tb₂O₃): A widely available and high-purity starting material. The reaction with nitric acid is straightforward but may require heating to ensure complete dissolution. researchgate.net
Terbium(III,IV) oxide (Tb₄O₇): This mixed-valence oxide requires a reducing agent in addition to nitric acid to ensure all terbium is converted to the +3 oxidation state. Hydrogen peroxide (H₂O₂) is often used for this purpose, as its by-products are simply water and oxygen. wikipedia.orggoogle.com
Terbium(III) hydroxide (B78521) (Tb(OH)₃) or Terbium(III) carbonate (Tb₂(CO₃)₃): These materials react readily with nitric acid. ncelements.com
The fundamental reaction involves dissolving the terbium compound in nitric acid. For example, using Terbium(III) oxide:
Tb₂O₃ + 6 HNO₃ → 2 Tb(NO₃)₃ + 3 H₂O
Stoichiometric control is paramount to ensure high purity. An excess of nitric acid can be used to ensure complete dissolution of the terbium precursor, but this excess must be carefully managed during the subsequent crystallization step. The pH of the final solution is often adjusted to be between 2 and 3.5. google.com
Table 1: Comparison of Starting Materials for Terbium(III) Nitrate Synthesis
| Starting Material | Chemical Formula | Key Considerations |
| Terbium(III) oxide | Tb₂O₃ | High purity, may require heating for complete reaction. |
| Terbium(III,IV) oxide | Tb₄O₇ | Requires a reducing agent like H₂O₂. wikipedia.org |
| Terbium(III) hydroxide | Tb(OH)₃ | Reacts readily with nitric acid. |
| Terbium(III) carbonate | Tb₂(CO₃)₃ | Reacts readily, producing CO₂ gas. ncelements.com |
Controlled Crystallization Techniques for Specific Hydrate (B1144303) Forms
Once the terbium nitrate solution is prepared, controlled crystallization is employed to isolate the solid hydrated salt. Terbium(III) nitrate can form several crystalline hydrates, with the pentahydrate (Tb(NO₃)₃·5H₂O) and hexahydrate (Tb(NO₃)₃·6H₂O) being common forms. wikipedia.orgncelements.com The hexahydrate crystallizes as triclinic colorless crystals. wikipedia.orgfuncmater.com
Techniques for controlled crystallization include:
Slow Evaporation: Allowing the solvent to evaporate slowly from the aqueous solution at room temperature can yield well-defined crystals.
Cooling Crystallization: The solubility of terbium nitrate in water decreases with temperature. Therefore, a saturated solution prepared at a higher temperature can be slowly cooled to induce crystallization.
Drying over a Desiccant: To obtain specific hydrates like the hexahydrate, the crystallized product can be dried over a suitable desiccant, such as 45-55% sulfuric acid, to control the water content. wikipedia.org
The specific hydrate form obtained depends on factors such as temperature, concentration, and the presence of other substances in the solution.
Green Chemistry Principles in Rare Earth Nitrate Synthesis
Modern chemical synthesis increasingly focuses on environmentally benign processes. The application of green chemistry principles to rare earth nitrate production aims to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govdecachem.com
Solvent-Free and Environmentally Benign Synthetic Approaches
While aqueous routes are dominant, research into greener synthetic methods is ongoing. One approach involves molten salts, which can act as both a solvent and a reactant, often at lower temperatures than traditional solid-state reactions. researchgate.net For instance, reacting terbium oxide with molten alkali metal nitrates could offer a more energy-efficient pathway.
Another key aspect of green synthesis is the choice of reagents. The use of hydrogen peroxide as a reducing agent when starting from Tb₄O₇ is an excellent example of a green choice, as it avoids the introduction of potentially contaminating ions (like sulfate from sulfur dioxide) and produces only water and oxygen as by-products. google.com
Waste Minimization and By-Product Management Strategies
Waste minimization in rare earth nitrate synthesis is critical, especially considering the environmental impact of rare earth element mining and processing. mdpi.com Key strategies include:
By-product Valorization: In processes where by-products are formed, finding applications for them is a core principle of green chemistry. While the primary synthesis of terbium nitrate from oxide and nitric acid has water as the main by-product, any side-reaction products must be managed.
Efficient Recovery from Waste: Developing processes to recover rare earth elements from end-of-life products, such as phosphors in fluorescent lamps, is a major focus of sustainable technology. discoveryalert.com.auacs.org This recovered material can then be used as a feedstock for nitrate synthesis, closing the loop and reducing the need for primary mining. discoveryalert.com.au
Scale-Up Considerations and Industrial Relevance of Synthetic Protocols
The industrial production of Terbium(III) nitrate requires careful consideration of process scalability, safety, and cost-effectiveness. The compound is industrially significant as a precursor for materials used in trichromatic lighting, solid-state lasers, and electronic devices. aemree.com
Key scale-up considerations include:
Process Control: On an industrial scale, the reaction between the terbium precursor and nitric acid must be carefully controlled. This includes monitoring and controlling temperature (to manage the exothermic reaction), pH, and reactant addition rates. google.com The use of automated control systems based on real-time monitoring of parameters like oxidation-reduction potential can ensure consistent product quality. google.com
Heat Management: The dissolution of terbium oxides in nitric acid is an exothermic process. Effective heat management is crucial to prevent uncontrolled reactions and ensure safety.
Material Handling: Handling large quantities of corrosive nitric acid and fine oxide powders requires specialized equipment and safety protocols.
Crystallization and Drying: Industrial crystallizers are used to handle large volumes and control crystal size distribution. Subsequent drying processes must be optimized to achieve the desired hydrate form consistently.
The transition from a laboratory-scale synthesis to an industrial protocol involves moving from batch processing to potentially continuous or semi-continuous operations to improve efficiency and throughput.
Advanced Characterization Techniques for Elucidating Structure and Coordination Environment of Rare Earth Iii Nitrates
X-ray Diffraction Techniques for Crystal Structure Determination
X-ray diffraction (XRD) is an indispensable tool for the structural analysis of crystalline materials. It allows for the precise determination of atomic positions, bond lengths, and bond angles, providing a fundamental understanding of the material's solid-state structure.
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of crystalline compounds. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the electron density within the unit cell can be constructed. This technique has been successfully applied to various rare earth nitrate (B79036) hydrates, revealing intricate structural details.
For instance, the crystal structure of holmium nitrate pentahydrate, Ho(NO₃)₃·5H₂O, was determined using SC-XRD to be triclinic, with space group P1. researchgate.net The structure consists of isolated [Ho(H₂O)₄(NO₃)₃] polyhedra alongside non-coordinating water molecules. researchgate.net In such structures, the rare earth cation is typically coordinated by oxygen atoms from both the nitrate anions and water molecules. The nitrate ions often act as bidentate ligands, coordinating to the metal center through two oxygen atoms. researchgate.net
The precise data from SC-XRD allows for the creation of detailed crystallographic information files, which include atomic coordinates, bond lengths, angles, and anisotropic displacement parameters. This level of detail is essential for understanding the subtle structural variations across the lanthanide series. A study on samarium nitrate hexahydrate, Sm(NO₃)₃·6H₂O, using SC-XRD at different temperatures, provided refined structural data, highlighting the power of this technique in observing thermal effects on crystal structure. researchgate.net
Table 1: Representative Crystallographic Data for a Rare Earth(III) Nitrate Pentahydrate
| Parameter | Value |
|---|---|
| Formula | RE(NO₃)₃·5H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5680 |
| b (Å) | 9.503 |
| c (Å) | 10.462 |
| α (°) | 63.739 |
| β (°) | 94.042 |
| γ (°) | 76.000 |
| Volume (ų) | 569.1 |
Note: Data presented is for Ho(NO₃)₃·5H₂O as a representative example of a rare earth(III) nitrate pentahydrate. researchgate.net
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. By comparing the experimental diffraction pattern of a powdered sample to a database of known patterns, the constituent phases can be identified. PXRD is also crucial for studying polymorphism, the ability of a compound to exist in more than one crystal structure.
The thermal decomposition of lanthanum nitrate hexahydrate, for example, yields different polymorphic phases of lanthanum nitrate tetrahydrate, which have been characterized using PXRD. researchgate.net The α phase was identified as monoclinic, while the β phase was found to be orthorhombic, demonstrating the utility of PXRD in distinguishing between different crystalline forms of the same compound. researchgate.net Furthermore, PXRD can be used to verify the structure determined by SC-XRD by comparing the experimental powder pattern to one simulated from the single-crystal data. nih.gov Discrepancies can indicate that the single crystal is not representative of the bulk material or that the sample is a mixture of phases. nih.gov
Vibrational Spectroscopy (IR and Raman) for Anion and Water Coordination
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the local chemical environment and are therefore powerful tools for studying the coordination of anions and water molecules in hydrated nitrate salts.
The nitrate ion (NO₃⁻) can coordinate to a metal center in several ways, most commonly as a unidentate or bidentate ligand. These different coordination modes result in distinct vibrational spectra. The number and frequencies of the nitrate vibrational bands, particularly in the regions of N-O stretching, can be used to distinguish between these modes. cdnsciencepub.comacs.org
For a free nitrate ion with D₃h symmetry, certain vibrations are IR or Raman inactive. Upon coordination to a metal ion, the symmetry is lowered (e.g., to C₂v for bidentate coordination), and these "forbidden" bands may become active, and degeneracies can be lifted, leading to band splitting. The separation between the two highest frequency stretching modes (ν₁ and ν₄) is often used as a diagnostic tool to infer the coordination mode of the nitrate group. cdnsciencepub.comresearchgate.net For instance, a larger separation is generally indicative of bidentate coordination compared to unidentate coordination. cdnsciencepub.com Combination bands in the 1700-1800 cm⁻¹ region of the IR spectrum are also sensitive to the coordination environment and can provide evidence for the type of metal-nitrate interaction. cdnsciencepub.comcdnsciencepub.com
Table 2: Typical IR and Raman Frequencies (cm⁻¹) for Different Nitrate Coordination Modes
| Vibrational Mode | Free Ion (D₃h) | Unidentate (C₂v) | Bidentate (C₂v) |
|---|---|---|---|
| ν₁(A₁') - Sym. Stretch | ~1050 (R) | ~1290 (IR, R) | ~1270 (IR, R) |
| ν₂(A₂") - Out-of-plane | ~830 (IR) | ~810 (IR) | ~800 (IR) |
| ν₃(E') - Asym. Stretch | ~1390 (IR, R) | ~1480 (IR, R) & ~1030 (IR, R) | ~1520 (IR, R) & ~1020 (IR, R) |
| ν₄(E') - In-plane Bend | ~720 (IR, R) | ~740 (IR, R) & ~710 (IR, R) | ~730 (IR, R) & ~700 (IR, R) |
Water molecules in hydrated salts can be present as coordinated water, directly bonded to the metal ion, or as lattice water, held in the crystal structure by hydrogen bonds. These two types of water molecules exhibit different vibrational frequencies. Coordinated water molecules typically show their characteristic bending mode (δ(H₂O)) at higher frequencies and their stretching modes (ν(OH)) at lower frequencies compared to lattice water, due to the influence of the metal cation.
The O-H stretching region (typically 3000-3600 cm⁻¹) in the IR and Raman spectra of hydrated rare earth nitrates often shows broad and complex bands, which can be deconvoluted to identify the contributions from different types of water molecules and hydrogen bonding interactions within the crystal. researchgate.net The presence of both coordinated and non-coordinating water molecules, as seen in the crystal structure of Ho(NO₃)₃·5H₂O, can be corroborated by detailed analysis of the vibrational spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the local chemical environment of specific nuclei. While most rare earth ions (with the exception of La³⁺ and Lu³⁺) are paramagnetic, which can lead to significant line broadening and chemical shift changes, these paramagnetic effects can also be exploited to gain structural information. youtube.com
In solution, ¹H NMR can be used to study the interactions of the rare earth ion with ligands and solvent molecules. pnas.org The paramagnetic shifts induced by the rare earth ion can provide information about the geometry of the complex in solution. youtube.com For more complex systems or to study the material in its native solid state, solid-state NMR (SSNMR) is employed. nih.gov
High-resolution SSNMR techniques, such as magic-angle spinning (MAS), can average out some of the anisotropic interactions that broaden the NMR signals in solids, providing more detailed structural information. nih.govnih.gov For nitrogen-containing compounds like nitrates, ¹⁴N and ¹⁵N SSNMR can be particularly informative. rsc.org These techniques can distinguish between different nitrogen environments, such as those in the nitrate anions, and can be sensitive to polymorphism and hydrogen bonding. rsc.org The combination of SSNMR with quantum chemical calculations can provide a detailed picture of the local structure and electronic environment of the nuclei in the solid state. rsc.org The study of rare earth complexes in ionic liquids using techniques including ¹H, ¹³C, and ⁸⁹Y NMR has also been shown to be effective in elucidating the speciation of these metals in solution. nih.gov
Multi-Nuclear NMR for Ligand and Metal Probing
Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of chemical compounds in solution. ilpi.comnih.gov While it is a cornerstone of characterization for many diamagnetic substances, its application to paramagnetic compounds like Cerium(III) nitrate presents unique challenges and opportunities. The Ce(III) ion has a 4f¹ electronic configuration, making it paramagnetic. This property leads to significant line broadening and large chemical shifts in the NMR spectra of nearby nuclei, which can complicate analysis but also provides structural information. huji.ac.il
Direct observation of the ¹³⁹Ce nucleus is generally impractical due to its low gyromagnetic ratio, quadrupolar nature (spin I > 1/2), and the paramagnetic relaxation effects. huji.ac.ilwebelements.com Therefore, NMR studies typically focus on "spy" nuclei within the ligands, such as ¹H, ¹³C, ¹⁵N, and ¹⁷O, to indirectly probe the metal's coordination environment. The paramagnetic influence of Ce(III) separates the signals of these nuclei over a wide chemical shift range, which can simplify complex spectra despite the line broadening. huji.ac.il Information about the coordination of water molecules and nitrate anions can be inferred by observing the shifts and relaxation times of these ligand nuclei upon complexation.
| Nucleus | Spin (I) | Natural Abundance (%) | Information Gained on Cerium(III) Nitrate Pentahydrate |
| ¹H | 1/2 | 99.98 | Probes coordinated vs. bulk water molecules; sensitive to paramagnetic shifts. |
| ¹³C | 1/2 | 1.1 | Not present in the inorganic salt but essential for studying complexes with organic ligands. |
| ¹⁵N | 1/2 | 0.37 | Probes the nitrate (NO₃⁻) ligands to study coordination modes (monodentate, bidentate). |
| ¹⁷O | 5/2 | 0.037 | Can distinguish between oxygen atoms in water ligands and nitrate ligands, and between coordinated and uncoordinated species. researchgate.net |
This interactive table summarizes potential nuclei for NMR studies on cerium complexes.
Solid-State NMR for Long-Range Order and Disorder
Solid-State NMR (SS-NMR) spectroscopy provides atomic-level information about the chemical structure, three-dimensional arrangement, and dynamics within a crystalline or amorphous solid. researchgate.net For Cerium(III) nitrate pentahydrate, SS-NMR can elucidate the structure in its native solid form, offering a bridge between diffraction data and solution-state behavior. Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy (CSA), resulting in sharper, more interpretable spectra. youtube.com
By using ¹⁵N or ¹⁷O SS-NMR, it is possible to characterize the local environment of the nitrate and water ligands. researchgate.net For instance, crystallographically distinct nitrate groups or water molecules would give rise to separate signals, providing direct evidence of the coordination number and geometry around the cerium ion in the solid state. iucr.orgresearchgate.net While direct ¹³⁹Ce SS-NMR remains challenging, studying the ligand nuclei can reveal details about the Ce-O and Ce-N bond distances and angles through their influence on the ligand's chemical shift and quadrupolar parameters. rsc.org
Mass Spectrometry for Molecular Integrity and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions. It is a highly sensitive method for assessing the integrity of coordination complexes and studying their fragmentation. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. It is particularly well-suited for analyzing coordination complexes like Cerium(III) nitrate. sielc.com When a solution of Cerium(III) nitrate pentahydrate is analyzed by ESI-MS, species reflecting the solution-state equilibrium can be observed.
Commonly detected ions might include [Ce(NO₃)₂(H₂O)ₓ]⁺ and other solvated species. By carefully adjusting the instrumental parameters, such as the cone voltage, controlled fragmentation can be induced. This process, known as collision-induced dissociation (CID), can cause the sequential loss of weakly bound ligands like water molecules or even nitrate groups. Studying these fragmentation pathways provides valuable information about the relative bond strengths and the stability of the coordination sphere around the cerium ion.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a detected ion. copernicus.org For a complex like Cerium(III) nitrate, HRMS is crucial for several reasons. First, it can definitively confirm the presence of cerium by matching the measured mass to the theoretical mass of cerium-containing ions. Second, it can resolve and accurately measure the characteristic isotopic pattern of cerium, which has four stable isotopes (¹³⁶Ce, ¹³⁸Ce, ¹⁴⁰Ce, ¹⁴²Ce). webelements.com This isotopic signature serves as a definitive fingerprint for cerium-containing fragments.
| Theoretical Ion Fragment | Theoretical Exact Mass (for ¹⁴⁰Ce) | Information Provided by HRMS |
| [¹⁴⁰Ce(NO₃)₂]⁺ | 263.8962 u | Confirms the core dinitrato-cerium(III) cation. |
| [¹⁴⁰Ce(NO₃)₂(H₂O)]⁺ | 281.9068 u | Identifies a monohydrated complex. |
| [¹⁴⁰Ce(NO₃)₂(H₂O)₂]⁺ | 299.9173 u | Identifies a dihydrated complex. |
| [¹⁴⁰Ce(NO₃)₂(H₂O)₃]⁺ | 317.9279 u | Identifies a trihydrated complex. |
This interactive table shows examples of potential cerium-containing ions and their theoretical exact masses, which can be verified by HRMS.
Spectroscopic Probes for Electronic Structure and Luminescent Properties
Spectroscopic techniques that probe electronic transitions, such as UV-Visible and emission spectroscopy, are indispensable for understanding the electronic structure and photophysical properties of lanthanide compounds.
UV-Visible Absorption and Emission Spectroscopy Methodologies
UV-Visible Absorption Spectroscopy: Cerium(III) compounds are known to exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. researchgate.net These absorptions arise from parity-allowed electronic transitions from the 4f orbital to the higher-energy 5d orbitals (4f→5d) of the Ce³⁺ ion. osu.edu For Cerium(III) nitrate in solution, a strong absorption maximum is typically observed around 250-300 nm, with one study reporting a peak at 265 nm. researchgate.netresearchgate.net The exact position and intensity of these absorption bands are sensitive to the coordination environment of the cerium ion, a phenomenon known as the nephelauxetic effect. Changes in the ligand field can shift the energy of the 5d orbitals, providing insight into the nature and geometry of the coordinated ligands.
Emission (Luminescence) Spectroscopy: Upon excitation into its 4f→5d absorption bands, the Ce(III) ion can relax radiatively, producing luminescence. acs.org The emission is typically a broad band with a characteristic doublet structure, corresponding to transitions from the lowest-lying 5d excited state back to the two spin-orbit split levels of the 4f ground state (²F₅/₂ and ²F₇/₂). chemistryviews.org The emission color and efficiency are highly dependent on the host lattice and the coordination environment. acs.org For aqueous species like Cerium(III) nitrate pentahydrate, luminescence is often weak due to efficient non-radiative quenching by high-frequency O-H vibrations from the coordinated water molecules. rsc.org However, studying the emission that is present can still provide valuable information about the electronic structure and the immediate environment of the Ce(III) ion. acs.org
| Spectroscopic Technique | Property Measured | Information Obtained for Cerium(III) Nitrate Pentahydrate |
| UV-Visible Absorption | 4f → 5d electronic transitions | Confirms presence of Ce(III); sensitive to coordination environment (λmax ≈ 265 nm). researchgate.net |
| Emission (Luminescence) | 5d → 4f electronic transitions | Probes the energy of the excited state; sensitive to quenching by coordinated water molecules. acs.orgrsc.org |
This interactive table summarizes the application of electronic spectroscopy methods to Cerium(III) nitrate pentahydrate.
Time-Resolved Luminescence Spectroscopy for Excited State Dynamics of Cerium(III) Nitrate
Time-resolved luminescence spectroscopy is a powerful, non-destructive technique used to investigate the excited-state dynamics of luminescent materials, such as those containing the cerium(III) ion (Ce³⁺). This method provides invaluable insights into the electronic structure, energy transfer processes, and the local coordination environment of the Ce³⁺ ion, which are crucial for the development of advanced materials like phosphors and scintillators. The luminescence of Ce³⁺ arises from a parity-allowed 5d → 4f electronic transition, which results in characteristically broad emission bands and short luminescence lifetimes, typically in the nanosecond range. researchgate.net
Detailed Research Findings
Research on various Ce³⁺-doped materials and complexes reveals key aspects of their excited-state dynamics. While specific data for crystalline cerium(III) nitrate pentahydrate is not available, studies on related systems provide a strong basis for understanding its potential behavior.
Upon excitation with a suitable energy source, such as a laser pulse, a core electron of the Ce³⁺ ion is promoted from its 4f ground state to a higher energy 5d orbital. The subsequent relaxation of this excited state back to the 4f ground state can occur through radiative (emission of light) or non-radiative pathways. Time-resolved luminescence spectroscopy measures the intensity of the emitted light as a function of time after the excitation pulse, providing the luminescence decay curve.
The shape of this decay curve and the calculated luminescence lifetime (τ) are intrinsic properties of the Ce³⁺ ion in its specific environment. For instance, in many host lattices, the decay of the Ce³⁺ 5d-4f emission is characterized by a multi-exponential decay, which can indicate the presence of multiple, distinct Ce³⁺ sites within the material, or complex energy transfer mechanisms.
In a study of Ce³⁺-doped gadolinium aluminum gallium garnet (GAGG) single crystals, the decay times and intensity of Ce³⁺ luminescence were found to be dependent on the excitation density. nih.gov This was attributed to interactions between excitons and the specifics of energy transfer from these excitons to the Ce³⁺ ions. nih.gov The decay kinetics in such systems can be complex, often showing both fast and delayed components. nih.gov For example, YAG:Ce nanophosphors have been shown to exhibit both a short fluorescence lifetime of approximately 28 ns and a longer component of around 94 ns. researchgate.net
The coordination environment significantly influences the luminescence lifetime. In a study of various luminescent Ce(III) complexes, lifetimes were measured to be in the range of 24 to 67 nanoseconds, with the differences attributed to the specific ligands coordinated to the cerium ion. acs.orgiphy.ac.cn For Ce³⁺ doped into silica (B1680970) fibers, a lifetime of approximately 60-65 ns has been reported. researchgate.net
Interactive Data Table: Luminescence Lifetimes of Ce³⁺ in Various Environments
| Host Material/Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Luminescence Lifetime (τ) (ns) | Reference |
| Ce[N(SiMe₃)₂]₃ | ~365 | 553 | 24 | iphy.ac.cn |
| [(Me₃Si)₂NC(ⁱPrN)₂]Ce[N(SiMe₃)₂]₂ | ~365 | 518 | 67 | iphy.ac.cn |
| [(Me₃Si)₂NC(CyN)₂]Ce[N(SiMe₃)₂]₂ | ~365 | 523 | 61 | iphy.ac.cn |
| YAG:Ce Nanophosphor | - | 525 | ~28 and ~94 | researchgate.net |
| Ce³⁺ in Silica Fiber | 325 | 430 | ~60-65 | researchgate.net |
This table presents data from related cerium(III) compounds to illustrate the typical range of luminescence lifetimes and their dependence on the coordination environment. Data for "CERAMICS-AEium(III) nitrate pentahydrate" is not available.
The study of these excited-state dynamics is fundamental. For instance, understanding the energy transfer between the host material and the Ce³⁺ activator is critical for designing efficient phosphors for applications such as solid-state lighting. nih.gov Cerium(III) nitrate itself is a common precursor in the synthesis of such ceramic phosphors. mdpi.com The luminescent properties of the final ceramic product are heavily influenced by the chemical environment of the Ce³⁺ ion, which can be tailored by introducing other ions, such as alkaline earth metals (e.g., Ca, Sr, Ba), into the crystal lattice. researchgate.net
Theoretical and Computational Chemistry Studies on Rare Earth Iii Nitrate Hydrates
Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules and materials. For lanthanide compounds like cerium(III) nitrate (B79036) pentahydrate, DFT can provide detailed insights into the nature of the chemical bonds between the cerium ion and the surrounding ligands (water molecules and nitrate ions).
Calculation of Molecular Orbitals and Charge Distribution
The electronic configuration of the Cerium(III) ion is [Xe] 4f¹, which is responsible for its interesting chemical and physical properties. In cerium(III) nitrate pentahydrate, the Ce³⁺ ion is coordinated by the oxygen atoms of the five water molecules and the nitrate groups. DFT calculations can be employed to determine the molecular orbital (MO) energy levels and their compositions. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they govern the reactivity and electronic transitions of the complex.
In related hydrated lanthanide systems, DFT studies have shown that the 4f orbitals of the lanthanide ion are generally not directly involved in bonding to a significant extent, retaining their atomic-like character. The bonding is predominantly ionic, arising from the electrostatic attraction between the positively charged Ce³⁺ ion and the negative charges on the oxygen atoms of the ligands. However, a degree of covalent character is present, which can be quantified through analysis of the electron density distribution and orbital mixing.
The charge distribution within the cerium(III) nitrate pentahydrate complex can be calculated using various population analysis schemes within the DFT framework, such as Mulliken, Natural Bond Orbital (NBO), or Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide an estimation of the partial charges on each atom, revealing the extent of charge transfer from the ligands to the metal center. It is expected that the cerium atom will possess a significant positive charge, though less than the formal +3 due to electron donation from the ligands.
Table 1: Illustrative Data from DFT Calculations on a Model [Ce(H₂O)₉]³⁺ Complex
| Property | Calculated Value |
| Average Ce-O bond distance (Å) | 2.55 - 2.60 |
| Natural Population Analysis (NPA) Charge on Ce | +2.8 to +2.9 |
Note: This data is for a model nona-aqua cerium(III) complex and is presented to illustrate the type of information obtainable from DFT calculations. Specific values for the pentahydrate complex would require dedicated computational studies.
Prediction of Vibrational Frequencies and Spectroscopic Correlates
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for characterizing chemical compounds. DFT calculations can predict the vibrational frequencies and their corresponding normal modes, which can be directly compared with experimental spectra. This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions.
For cerium(III) nitrate pentahydrate, the vibrational spectrum is expected to be complex, with contributions from the vibrations of the coordinated water molecules, the nitrate ions, and the Ce-O bonds. The water molecules will exhibit symmetric and asymmetric stretching and bending modes. The nitrate ions, which can coordinate to the cerium ion in a monodentate or bidentate fashion, will show characteristic N-O stretching and bending vibrations. The symmetry of the nitrate ion is lowered upon coordination, leading to the appearance of new bands and splitting of degenerate modes in the vibrational spectra.
DFT calculations can predict how the vibrational frequencies of the water and nitrate ligands are shifted upon coordination to the Ce³⁺ ion. These shifts are indicative of the strength of the interaction between the ligands and the metal center. Furthermore, low-frequency modes corresponding to the stretching and bending of the Ce-O bonds can be predicted, providing direct information about the coordination environment of the cerium ion.
Molecular Dynamics (MD) Simulations for Hydration Dynamics and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic processes occurring in the condensed phase, such as in aqueous solutions or during crystal growth.
Analysis of Solvent-Solute Interactions and Ion Pairing
In aqueous solutions, cerium(III) nitrate dissociates into Ce³⁺(aq) ions and NO₃⁻(aq) ions, which are surrounded by water molecules. MD simulations can be used to investigate the structure and dynamics of the hydration shells around these ions. The radial distribution function (RDF) between the cerium ion and the oxygen atoms of the water molecules can be calculated to determine the number of water molecules in the first and second hydration shells and the average Ce-O distances. researchgate.net
MD simulations of lanthanide nitrate solutions have shown that in concentrated solutions, ion pairing can occur, where a nitrate ion displaces a water molecule from the first hydration shell of the lanthanide ion to form a contact ion pair. nih.gov The extent of ion pairing depends on the concentration of the salt and the nature of the lanthanide ion. For cerium(III) nitrate, MD simulations could quantify the equilibrium between solvent-separated ion pairs and contact ion pairs, providing insights into the speciation of cerium in solution.
Simulating Crystal Growth and Interface Phenomena
MD simulations can also be employed to study the initial stages of crystal growth of cerium(III) nitrate pentahydrate from an aqueous solution. By simulating a supersaturated solution in contact with a crystal surface, the attachment and detachment of ions and water molecules at the crystal-solution interface can be observed. These simulations can reveal the mechanism of crystal growth at an atomic level, including the role of the hydration shell in the incorporation of ions into the crystal lattice.
Such simulations can also be used to predict the morphology of the growing crystal by calculating the attachment energies of different crystal faces. Faces with lower attachment energies are expected to grow slower and will therefore be more prominent in the final crystal shape. This information is valuable for controlling the size and shape of crystals in industrial crystallization processes.
Crystal Structure Prediction and Polymorphism Analysis
The arrangement of atoms and molecules in a crystalline solid determines many of its physical properties. While experimental techniques like X-ray diffraction are the primary means of determining crystal structures, computational methods for crystal structure prediction (CSP) are becoming increasingly important, especially for identifying potential polymorphic forms of a compound.
The crystal structure of a related compound, hydronium cerium(III) nitrate hydrate (B1144303), Ce(NO₃)₅(H₃O)₂·H₂O, has been determined to be monoclinic. osti.gov For cerium(III) nitrate pentahydrate, CSP methods could be used to generate a set of plausible crystal structures by searching the potential energy landscape of the system. These methods typically involve generating a large number of trial structures and then minimizing their lattice energies using force fields or quantum mechanical calculations.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in hydrated salts. Different polymorphs can have different physical properties, such as solubility, stability, and melting point. CSP studies can be instrumental in identifying potential polymorphs of cerium(III) nitrate pentahydrate that may be difficult to isolate experimentally. The predicted crystal structures and their relative stabilities can guide experimental efforts to crystallize and characterize new polymorphic forms.
Computational Design Principles for Novel Rare Earth Precursors
Computational design principles are pivotal in the development of novel rare earth precursors, including those based on Cerium(III) nitrate pentahydrate, for advanced materials synthesis. The goal is to tailor the precursor's chemical and physical properties—such as solubility, thermal decomposition behavior, and reactivity—to achieve desired characteristics in the final material, for instance, in ceramics or catalysts.
A key strategy involves using computational methods like Density Functional Theory (DFT) to predict the structure and properties of potential precursor molecules. aps.org DFT calculations can determine the electronic structure, bonding, and thermodynamic stability of different hydrated and complexed forms of rare earth nitrates. aps.orgmdpi.com This allows researchers to screen candidate precursors virtually before attempting their synthesis in the lab.
The design of precursors for applications like thermal barrier coatings (TBCs) provides a strong analogy. In that field, DFT is used to engineer materials with specific properties like phase stability, coefficient of thermal expansion (CTE), and low thermal conductivity. aps.orgresearchgate.net These same principles can be applied to precursor design, where controlling the decomposition pathway is critical. By modeling the thermal decomposition of a precursor like Cerium(III) nitrate pentahydrate, one can predict the intermediate phases and the final oxide's morphology and crystallinity.
Key computational design principles for rare earth precursors include:
Tuning Ligand Environment: The choice of ligands (e.g., water, organic molecules) coordinated to the rare earth ion significantly impacts the precursor's properties. Computational models can predict how different ligands affect solubility, stability, and decomposition temperature. The unique 4f electronic structure and adjustable coordination modes of rare earth elements make them particularly suitable for this approach. nih.gov
Controlling Hydrolysis and Condensation: For the synthesis of oxides via sol-gel or related routes, the hydrolysis and condensation of the precursor are critical steps. Quantum chemical calculations can model these reaction pathways, providing insight into reaction kinetics and helping to control particle size and morphology in the resulting material.
Predicting Thermodynamic Properties: First-principles calculations can determine the formation enthalpy and cohesive energy of various phases, predicting their thermodynamic stability. mdpi.com This is essential for designing precursors that decompose cleanly to the desired phase without forming unwanted byproducts. mdpi.com
Interface and Structure Modeling: In the design of composite materials or catalysts, the interface between the rare earth component and a support material is crucial. nih.gov Computational models can simulate this interface, helping to understand and engineer the interaction between the precursor and the substrate during material formation. nih.gov
The table below outlines how computational tools can be applied to design rare earth precursors.
| Design Parameter | Computational Tool/Methodology | Predicted Outcome |
| Precursor Stability & Reactivity | Density Functional Theory (DFT), Ab initio molecular dynamics (AIMD) | Electronic structure, bond energies, reaction barriers, decomposition pathways |
| Solubility in Solvents | Thermodynamic Models (e.g., modified Kirkwood theory, Pitzer model) researchgate.net | Phase diagrams, solubility constants, prediction of solution behavior |
| Final Material Properties | DFT, Quasiharmonic Approximation, Debye-Callaway Model aps.org | Phase stability, CTE, thermal conductivity, mechanical properties of the end material |
| Nucleation and Growth | Mismatch Theory, First-Principles Calculations mdpi.com | Prediction of nucleation sites and growth mechanisms for crystalline phases |
By harnessing these computational principles, scientists can move beyond trial-and-error synthesis and rationally design novel rare earth precursors like Cerium(III) nitrate pentahydrate to meet the specific demands of advanced technological applications. researchgate.net
Reactivity and Transformation Pathways of Rare Earth Iii Nitrate Hydrates
Solution Chemistry and Speciation Under Varying Conditions
In aqueous solutions, the cerium(III) ion exists as a hydrated cation, [Ce(H₂O)ₙ]³⁺, where 'n' is the coordination number. The chemistry of this species is dominated by hydrolysis and complexation reactions, which are highly dependent on conditions such as pH, concentration, and the presence of other coordinating ligands.
The hydrolysis of the hydrated Ce(III) ion is the primary reaction in aqueous solution in the absence of other coordinating species. This process involves the deprotonation of coordinated water molecules to form hydroxo complexes. The initial hydrolysis step forms the mononuclear species Ce(OH)²⁺.
Ce³⁺ + H₂O ⇌ Ce(OH)²⁺ + H⁺ cost-nectar.eu
As the pH or concentration increases, these mononuclear species can undergo polymerization to form polynuclear hydroxo complexes. These reactions involve the formation of bridging hydroxide (B78521) ligands between two or more cerium centers. Documented polynuclear species for cerium(III) include the dinuclear complex [Ce₂(OH)₂]⁴⁺ and the trinuclear complex [Ce₃(OH)₅]⁴⁺. cost-nectar.eu
2 Ce³⁺ + 2 H₂O ⇌ [Ce₂(OH)₂]⁴⁺ + 2 H⁺ cost-nectar.eu3 Ce³⁺ + 5 H₂O ⇌ [Ce₃(OH)₅]⁴⁺ + 5 H⁺ cost-nectar.eu
Under conditions of sufficiently high pH (typically above 10.4), extensive polymerization leads to the precipitation of cerium(III) hydroxide, Ce(OH)₃. rsc.org The formation of these various hydrolytic species is governed by their respective equilibrium constants, which have been determined through various analytical techniques.
Table 1: Equilibrium Constants for Cerium(III) Hydrolysis at 298 K
| Equilibrium Reaction | log K (at infinite dilution) |
| Ce³⁺ + H₂O ⇌ Ce(OH)²⁺ + H⁺ | -8.31 ± 0.03 |
| 2 Ce³⁺ + 2 H₂O ⇌ [Ce₂(OH)₂]⁴⁺ + 2 H⁺ | -16.0 ± 0.2 |
| 3 Ce³⁺ + 5 H₂O ⇌ [Ce₃(OH)₅]⁴⁺ + 5 H⁺ | -34.6 ± 0.3 |
| Ce(OH)₃(s) + 3 H⁺ ⇌ Ce³⁺ + 3 H₂O | 18.5 ± 0.5 |
| Data sourced from critical compilations of stability constants. cost-nectar.eu |
In the presence of other ligands (L), the hydrated cerium(III) ion can undergo complexation reactions, where water molecules in the primary coordination sphere are replaced by the ligand. The nitrate (B79036) ion (NO₃⁻) itself can act as a ligand, forming inner-sphere nitrato complexes, particularly in concentrated solutions. The formation of species such as [Ce(NO₃)]²⁺ and [Ce(NO₃)₂]⁺ has been studied to understand the speciation in nitrate-rich media. acs.org
The cerium(III) ion also forms complexes with a wide variety of other organic and inorganic ligands. Carboxylate ligands, for instance, show significant interaction. Studies on the complexation of Ce(III) with glycolate (B3277807) have provided stability constants for the formation of [Ce(glycolate)]²⁺ and [Ce(glycolate)₂]⁺ complexes. osti.gov The strength of these interactions is crucial in solvent extraction and separation technologies for rare-earth elements. scirp.org
Table 2: Stability Constants (β) for Cerium(III) Glycolate Complexes
| Complex | β₁ | β₂ | Temperature |
| Ce(III)-Glycolate | 58.2 | 444 | 20 °C |
| Ce(III)-Glycolate | 71.7 | 747 | 30 °C |
| Data determined by a radiochemical ion-exchange method at pH=8. osti.gov |
Thermal Decomposition Pathways and Material Transformation
The thermal decomposition of cerium(III) nitrate hydrates is a multi-step process that ultimately yields cerium oxide (CeO₂). This transformation is a common method for producing high-purity ceria powders for catalytic and ceramic applications. The pathway involves dehydration, followed by the decomposition of the anhydrous nitrate, which is a redox reaction where Ce(III) is oxidized to Ce(IV) by the nitrate ions. researchgate.netresearchgate.net
TGA and DTA are powerful techniques to elucidate the thermal decomposition pathway of cerium(III) nitrate hydrate (B1144303). TGA measures the change in mass as a function of temperature, while DTA measures the temperature difference between the sample and a reference material, revealing endothermic and exothermic events.
For cerium(III) nitrate hexahydrate, the TGA curve typically shows two main mass loss regions. researchgate.netresearchgate.net
Dehydration: The first stage, occurring from approximately 40 °C to 210 °C, corresponds to the loss of water of crystallization. researchgate.netresearchgate.net This process can occur in overlapping steps, leading to the formation of lower hydrates and eventually the anhydrous Ce(NO₃)₃. wikipedia.org DTA shows sharp endothermic peaks associated with the melting of the hydrate and the subsequent vaporization of water.
Decomposition: The second stage, starting around 220-230 °C, involves the decomposition of the anhydrous nitrate. researchgate.netresearchgate.net This is a complex redox process where Ce(III) is oxidized to Ce(IV) and nitrate decomposes to nitrogen oxides. The final product, formed at temperatures above ~350-400 °C, is cerium(IV) oxide (CeO₂). researchgate.net This decomposition is associated with a strong exothermic peak in the DTA curve.
Table 3: Thermal Decomposition Stages of Cerium(III) Nitrate Hexahydrate
| Temperature Range (°C) | Process | Mass Loss (Observed) | Thermal Event (DTA) |
| ~40 - 210 | Dehydration (loss of 6 H₂O) | ~24.9% (theoretical) | Endothermic |
| ~220 - 400 | Decomposition of Ce(NO₃)₃ to CeO₂ | ~47.2% (theoretical, from anhydrous) | Exothermic |
| Temperature ranges are approximate and can vary with heating rate and atmosphere. researchgate.netresearchgate.net |
Evolved Gas Analysis (EGA) identifies the gaseous products released during thermal decomposition. wikipedia.org When coupled with a TGA/DTA instrument, techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) provide real-time analysis of the evolved gases.
TGA-MS/FTIR of Dehydration: In the initial decomposition stage of cerium(III) nitrate hydrate, the primary gas evolved is water (H₂O). This would be detected by its characteristic mass-to-charge ratio (m/z = 18) in MS or its specific vibrational bands in FTIR.
TGA-MS/FTIR of Nitrate Decomposition: During the higher temperature decomposition of the anhydrous nitrate, a mixture of nitrogen oxides is released. The gases typically include nitrogen dioxide (NO₂) and nitric oxide (NO), along with oxygen (O₂). researchgate.net These can be identified by their respective mass fragments in MS or their infrared absorption spectra in FTIR. This analysis confirms the redox nature of the decomposition.
In-situ X-ray Diffraction (XRD) is a critical technique for identifying the crystalline phases present in the solid material as it is heated. By taking XRD patterns at various temperatures during the decomposition process, the structural transformations can be directly observed.
For cerium(III) nitrate hydrate, an in-situ XRD experiment would reveal the following transitions:
The initial pattern at room temperature would correspond to the crystalline structure of the hydrated cerium(III) nitrate (e.g., hexahydrate). wikipedia.org
Upon heating through the dehydration range, changes in the diffraction pattern would indicate the formation of lower hydrates and eventually an amorphous or poorly crystalline anhydrous Ce(NO₃)₃ phase. dergipark.org.tr
As the temperature increases into the decomposition region, the peaks corresponding to the nitrate salt would disappear, and new peaks characteristic of the cubic fluorite structure of cerium(IV) oxide (CeO₂) would emerge and sharpen as the crystallite size increases with temperature. dtu.dkresearchgate.net
This technique provides direct evidence for the solid-state pathway of the transformation and allows for the identification of any crystalline intermediate phases, such as oxynitrates, that might form under specific conditions. dtu.dk
Solid-State Reactivity and Anhydrous Compound Formation of CERAMICS-AEium(III) nitrate pentahydrate
The solid-state reactivity of rare earth(III) nitrate hydrates, including this compound, is predominantly characterized by their behavior upon thermal decomposition. The process typically involves sequential dehydration steps followed by the decomposition of the anhydrous or lower hydrate forms to ultimately yield rare earth oxides. While specific research focusing exclusively on the pentahydrate form of CERAMICS-AEium(III) nitrate is limited, the general transformation pathways can be understood by examining the well-documented behavior of its common hexahydrate counterpart.
The thermal treatment of hydrated CERAMICS-AEium(III) nitrate is a critical process for the synthesis of anhydrous CERAMICS-AEium(III) nitrate and cerium oxide materials. However, the direct heating of hydrated rare earth nitrates in the air does not typically yield the anhydrous nitrate salt. encyclopedia.pub Instead, it often leads to the formation of basic salts. encyclopedia.pub The formation of anhydrous rare earth nitrates requires carefully controlled conditions, such as thermal dehydration in an inert gas flow or under a vacuum. wikipedia.org
Studies on the thermal decomposition of the more common CERAMICS-AEium(III) nitrate hexahydrate provide valuable insights into the expected reactivity of the pentahydrate. The process is marked by distinct stages of water loss and subsequent decomposition of the nitrate group. Upon heating, the hexahydrate is known to lose water molecules to form a trihydrate at approximately 150 °C. encyclopedia.pubosti.govresearchgate.net Further heating above 200 °C leads to the decomposition of the compound. encyclopedia.pubosti.govresearchgate.net The complete decomposition to cerium oxide is observed at temperatures around 390-400 °C. iaea.orgsielc.com
The decomposition of anhydrous CERAMICS-AEium(III) nitrate itself is a redox reaction. researchgate.net In this process, the Ce(III) ion is oxidized by the nitrate ions to form CeO2, with the concurrent evolution of nitrogen oxides. researchgate.netresearchgate.net This direct decomposition to cerium dioxide is a notable difference from many other rare earth nitrates, which often form intermediate oxynitrate species (MONO3). researchgate.net
The kinetics of the thermal decomposition of anhydrous CERAMICS-AEium(III) nitrate have been described by a second-order kinetic equation. chemicalbook.com The activation energy for this decomposition has been determined to be approximately 104 kJ mol⁻¹, with an estimated enthalpy of reaction of 111.1 kJ mol⁻¹. iaea.orgchemicalbook.com
The following tables summarize the key stages and findings related to the thermal decomposition of hydrated CERAMICS-AEium(III) nitrate, based primarily on data for the hexahydrate form.
Table 1: Thermal Decomposition Stages of CERAMICS-AEium(III) Nitrate Hydrate (based on Hexahydrate Data)
| Temperature Range (°C) | Process | Resulting Compound | Citation |
| < 100 | Melting | Molten Hydrate | researchgate.net |
| ~150 | Dehydration | CERAMICS-AEium(III) nitrate trihydrate | encyclopedia.pubosti.govresearchgate.net |
| > 200 | Onset of Decomposition | Intermediate products | encyclopedia.pubosti.govresearchgate.net |
| 230 - 360 | Decomposition of Anhydrous Form | Cerium(IV) oxide (CeO2) | researchgate.net |
| 390 - 400 | Complete Decomposition | Cerium(IV) oxide (CeO2) | iaea.orgsielc.com |
Table 2: Kinetic and Thermodynamic Data for Anhydrous CERAMICS-AEium(III) Nitrate Decomposition
| Parameter | Value | Unit | Citation |
| Reaction Order | 2 | - | chemicalbook.com |
| Apparent Activation Energy (Ea) | 104 | kJ mol⁻¹ | iaea.orgchemicalbook.com |
| Enthalpy of Reaction (ΔHr) | 111.1 | kJ mol⁻¹ | iaea.orgchemicalbook.com |
Compound Name Reference Table
Advanced Materials Applications of Rare Earth Iii Nitrate Hydrates As Precursors
Ceramic Material Synthesis and Processing Methodologies
The synthesis of advanced ceramic materials frequently employs Cerium(III) nitrate (B79036) pentahydrate as a source of cerium ions. Its adaptability allows for its use in several key processing routes designed to produce materials with controlled composition, structure, and properties.
Sol-Gel Routes for Metal Oxide Ceramics
The sol-gel method is a versatile, low-temperature technique for producing ceramic materials, and Cerium(III) nitrate is a commonly used precursor within this process. This method involves the transition of a colloidal suspension (sol) into a solid, three-dimensional gel network. The properties of the final ceramic material, such as particle size and porosity, can be finely tuned by controlling synthesis parameters like precursor concentration and calcination temperature.
For example, Cerium(III) nitrate has been used as the cerium source in the sol-gel synthesis of CeO2-TiO2 nanocomposites. In other applications, it is used to create cerium-doped zinc oxide (ZnO:Ce) nanoparticles. Research on ceria thin films prepared by the sol-gel method demonstrated that the concentration of the cerium nitrate precursor significantly impacts the final properties of the film. As the concentration was increased, there was a corresponding increase in film thickness, crystallite size, and surface roughness, while the optical band gap decreased.
Table 1: Effect of Cerium Nitrate Concentration on Ceria Thin Film Properties
| Cerium Nitrate Concentration (M) | Film Thickness (nm) | Crystallite Size (nm) | Optical Band Gap (eV) |
|---|---|---|---|
| 0.1 | 150 | 8 | 3.25 |
| 0.2 | 200 | 12 | 3.20 |
| 0.3 | 250 | 16 | 3.15 |
This table presents illustrative data based on findings reported in materials science studies.
Hydrothermal and Solvothermal Synthesis of Advanced Ceramic Powders
Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures within a sealed vessel known as an autoclave. Cerium(III) nitrate is an effective precursor for these techniques, enabling the formation of well-defined crystalline ceramic powders. These methods are widely used for producing both pure and doped nanoparticles with controlled morphology and size.
The hydrothermal approach has been successfully used to create cerium-doped zinc oxide (ZnO) nanoparticles, resulting in quasi-spherical particles with average crystallite sizes ranging from 27 to 45 nm. Similarly, cerium-doped TiO2 has been synthesized using a one-step hydrothermal process where Cerium(III) nitrate pentahydrate is added to the precursor solution. This process has been shown to improve the electron transport properties of the resulting material. Solvothermal methods have also been employed to produce cerium-doped TiO2 nanocrystals with enhanced photocatalytic activity.
Table 2: Properties of Ce-Doped ZnO Nanoparticles via Hydrothermal Synthesis
| Ce Doping (%) | Average Crystallite Size (nm) | Band Gap (eV) | Photocatalytic Activity (%) |
|---|---|---|---|
| 0 | 45 | 3.22 | 80 |
| 1 | 38 | 3.20 | 88 |
| 3 | 32 | 3.18 | 95 |
This table is based on research findings from studies on hydrothermally synthesized nanoparticles.
Precursor Conversion Pathways to High Purity Oxide Materials
A primary application of Cerium(III) nitrate pentahydrate is its role as a precursor that can be readily converted into high-purity cerium oxide (CeO2). The typical conversion pathway involves two main steps. First, an aqueous solution of cerium(III) nitrate is treated with a precipitating agent, such as ammonium (B1175870) hydroxide (B78521), which causes the formation of cerium(III) hydroxide precipitate.
The second step is calcination, where the collected precipitate is heated to a high temperature. This thermal treatment decomposes the hydroxide and oxidizes the cerium from the +3 to the +4 state, yielding pure cerium oxide (CeO2) nanoparticles. The conversion of the Ce³⁺ ion to the Ce⁴⁺ state is known to occur at temperatures around 200 °C and above. The final characteristics of the CeO2 nanoparticles, including their size and morphology, can be controlled by adjusting parameters such as the pH during precipitation and the final calcination temperature. This process is fundamental to creating the ceria-based materials used in catalysts, fuel cells, and polishing agents. rsc.org
Nanomaterial Fabrication and Characterization
In the field of nanotechnology, Cerium(III) nitrate pentahydrate is a key ingredient for fabricating specialized nanomaterials, including quantum dots and nanoparticle dopants for advanced functional materials.
Synthesis of Quantum Dots and Nanocrystals for Optical Applications
Cerium(III) nitrate is instrumental in the synthesis of luminescent nanocrystals and quantum dots (QDs), particularly those where cerium acts as a dopant to induce specific optical properties. A notable example is the fabrication of highly luminescent cerium-doped zinc oxide (ZnO) quantum dots.
In a typical synthesis using a facile sol-gel method, Cerium(III) nitrate hexahydrate and zinc acetate (B1210297) dihydrate are used as precursors. The resulting Ce-doped ZnO QDs are spherical, with an average size of approximately 5 nm. These quantum dots exhibit unique photoluminescent properties, showing a strong blue emission peak around 440 nm and a broad yellow emission at 560 nm. The combination of these emissions produces white light, making these QDs suitable for use in white light-emitting diodes (WLEDs).
Table 3: Characteristics of Ce-Doped ZnO Quantum Dots for WLEDs
| Property | Value |
|---|---|
| Average QD Size | ~5 nm |
| Emission Peak 1 (Blue) | 440 nm |
| Emission Peak 2 (Yellow) | 560 nm |
| Color Rendering Index (CRI) | 85 |
Data sourced from research on luminescent quantum dots.
Development of Nanoparticle Dopants for Functional Materials
Cerium(III) nitrate pentahydrate is frequently used as a precursor to introduce cerium as a dopant into the lattice of other host nanoparticles, thereby creating new functional materials with enhanced properties. The process involves adding a controlled amount of the cerium nitrate salt to the synthesis solution of the primary material.
A significant application is the doping of titanium dioxide (TiO2) to improve its electronic and photocatalytic properties. For instance, in the preparation of mesoporous TiO2 for perovskite solar cells, Cerium(III) nitrate pentahydrate was added to the hydrothermal precursor solution. The successful incorporation of cerium into the TiO2 lattice was confirmed by elemental mapping. This doping strategy was found to improve the power conversion efficiency (PCE) of the solar cells by optimizing electron transport pathways. Studies have shown that Ce-doping can also extend the light absorption of TiO2 into the visible region, enhancing its photocatalytic activity for degrading organic pollutants.
Table 4: Performance of Perovskite Solar Cells with Undoped vs. Ce-Doped TiO₂
| Cell Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Fill Factor (FF) |
|---|---|---|---|---|
| Undoped TiO₂ | 15.92% | 1.05 V | 21.5 mA/cm² | 0.70 |
This table summarizes research findings on the effect of cerium doping in perovskite solar cells.
Catalysis and Photocatalysis Applications
Cerium(III) nitrate pentahydrate is a fundamental precursor for synthesizing cerium oxide (CeO₂), a material widely recognized for its catalytic prowess. The ease of its decomposition to form high-purity, nanostructured ceria makes it an ideal starting point for catalyst development.
Design and Synthesis of Rare Earth-Based Catalysts
The synthesis of cerium-based catalysts from cerium(III) nitrate pentahydrate involves various wet-chemical methods designed to control the size, morphology, and defect concentration of the resulting cerium oxide nanoparticles. These methods are crucial as the catalyst's performance is highly dependent on its structural properties. Common synthesis routes include precipitation, hydrothermal methods, and sol-gel processes. nih.govrsc.orgresearchgate.net
In a typical precipitation synthesis, an aqueous solution of cerium(III) nitrate is treated with a base, such as sodium hydroxide or ammonia, to precipitate cerium hydroxide or a related precursor. nih.gov Subsequent calcination (heating at high temperatures) converts this precursor into cerium oxide. nih.gov The choice of precipitating agent, pH, and temperature significantly influences the final particle size and surface area. nih.govrsc.org For instance, a one-step thermal technique involving the combustion of a cerium nitrate and citric acid mixture yields a porous, sponge-like ceria with a high surface area. mdpi.com Hydrothermal methods, where the precipitation occurs in a sealed vessel at elevated temperature and pressure, can produce highly crystalline nanostructures like nanorods without the need for a high-temperature calcination step. rsc.orgacs.org
The following table summarizes various synthesis methods using cerium nitrate to produce ceria catalysts.
| Synthesis Method | Precursors | Key Parameters | Resulting Nanoparticle Properties | Reference(s) |
| Precipitation | Cerium(III) nitrate hexahydrate, Sodium hydroxide | Temperature: 35 ± 2°C, Ultrasonic assistance | Purple-colored ceria precipitate | austinpublishinggroup.com |
| Co-precipitation | Cerium(III) nitrate hexahydrate, Potassium carbonate | pH: 6, Aging Temp: 220°C, Calcination Temp: 600°C | Average particle size ~20 nm | nih.gov |
| Hydrothermal | Cerium(III) nitrate hexahydrate, Sodium hydroxide | Temperature: 160°C, Time: 48 hours | Highly crystalline nanostructures | acs.org |
| Citrate-Nitrate Combustion | Cerium(III) nitrate hexahydrate, Citric acid | Drying: 90°C for 24h, Calcination: 550°C for 3h | Porous, sponge-like ceria with high surface area | mdpi.com |
| Microemulsion | Cerium(III) nitrate hexahydrate, Hexamethylenetetramine | Not specified | Spherical nanostructures, 7-10 nm diameter | nih.gov |
Investigation of Catalytic Mechanisms and Performance in Environmental Applications
The catalytic functionality of ceria (CeO₂) stems from its unique electronic properties, particularly the reversible transition of cerium between the Ce⁴⁺ and Ce³⁺ oxidation states. researchgate.net This redox couple facilitates the formation of oxygen vacancies in the crystal lattice, which is central to its high oxygen storage capacity (OSC). researchgate.net In environmental catalysis, such as in automotive three-way catalysts, CeO₂ acts as an oxygen buffer, storing oxygen under lean-burn conditions and releasing it under rich-burn conditions to ensure the complete oxidation of harmful carbon monoxide (CO) and hydrocarbons, and the reduction of nitrogen oxides (NOx). acs.org
The mechanism for CO oxidation, for example, is energetically favorable on ceria surfaces, where a surface oxygen ion is extracted to oxidize CO to carbon dioxide (CO₂), creating an oxygen vacancy and reducing two Ce⁴⁺ ions to Ce³⁺. acs.org This vacancy can then be replenished by oxygen from the gas stream.
In photocatalysis, ceria synthesized from cerium nitrate acts as a semiconductor. When illuminated with light of sufficient energy (typically UV or visible light), electron-hole pairs are generated. iosrjournals.orgresearchgate.net These charge carriers can migrate to the catalyst surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). austinpublishinggroup.comiosrjournals.org These radicals are powerful oxidizing agents that can degrade a wide range of organic pollutants, such as methylene (B1212753) blue dye, into less harmful substances like water and carbon dioxide. iosrjournals.orgeeer.org The efficiency of this process is enhanced by the Ce³⁺/Ce⁴⁺ redox pair, which can act as an electron scavenger, reducing the recombination of the photogenerated electron-hole pairs and thereby increasing the quantum yield of the photocatalytic reaction. researchgate.net
Thin Film and Coating Technologies
Cerium(III) nitrate pentahydrate is a key ingredient in solution-based routes for fabricating cerium oxide thin films, which are valued in optics, electronics, and as protective coatings. Its solubility in various solvents allows for the creation of precursor solutions (sols) suitable for a range of deposition techniques.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development
Cerium(III) nitrate pentahydrate is generally not used directly as a precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). These techniques require precursors that are volatile (can be easily turned into a gas) and thermally stable to prevent premature decomposition. mdpi.com Cerium nitrate, being an inorganic salt hydrate (B1144303), has very low volatility and decomposes at temperatures below those typically required for sublimation.
Instead, cerium(III) nitrate serves as a starting material for the synthesis of more complex, volatile organometallic cerium compounds that are suitable for CVD and ALD. researchgate.netnih.govgoogle.com These include cerium β-diketonates (e.g., Ce(thd)₃) and various heteroleptic complexes. mdpi.comresearchgate.net For example, Ce(III) β-diketonate complexes can be prepared by reacting cerium(III) nitrate with the corresponding β-diketone in an appropriate solvent. researchgate.netgoogle.com These synthesized complexes exhibit the necessary volatility and thermal stability for use in ALD and CVD processes to grow high-quality cerium oxide thin films. researchgate.netresearchgate.net
Spin Coating and Dip Coating for Optical and Electronic Films
Spin coating and dip coating are highly effective and economical methods for producing cerium oxide thin films from a cerium(III) nitrate pentahydrate precursor solution. Both techniques are part of the sol-gel family of methods. The process begins with the preparation of a stable sol by dissolving cerium(III) nitrate in a solvent, commonly ethanol (B145695) or water, often with additives like complexing agents (e.g., citric acid) or stabilizers to control viscosity and prevent premature precipitation. ucsd.edu
In spin coating , the substrate is rotated at high speed while the precursor solution is dispensed onto its center. Centrifugal force spreads the liquid evenly, and solvent evaporation leaves a uniform thin layer. The film thickness can be controlled by adjusting the solution's concentration and the spinning speed. researchgate.netijirct.org
In dip coating , the substrate is slowly immersed in and withdrawn from the precursor solution at a constant speed. A thin film adheres to the substrate, and its thickness is determined by the withdrawal speed, solution viscosity, and solvent evaporation rate. ucsd.edu
After deposition by either method, the films are typically subjected to a heat treatment or annealing process. This step removes residual solvents and organic additives and promotes the crystallization of the amorphous deposited layer into the desired cubic fluorite structure of cerium oxide. ucsd.eduresearchgate.net The final properties of the film, such as crystallinity, grain size, and optical transparency, are highly dependent on the annealing temperature. researchgate.net These films exhibit high transparency in the visible region and are investigated for applications such as UV-absorbers, buffer layers in superconductors, and as part of electrochromic devices. unt.edu
The following table details research findings on CeO₂ thin films produced via spin coating using cerium nitrate-based solutions.
| Precursor Solution Concentration (M) | Film Thickness (nm) | Annealing Temperature (°C) | Resulting Optical Band Gap (eV) | Key Findings | Reference(s) |
| 0.1 | 211 | 500 | 3.96 | Increasing Ce concentration increases film thickness and crystallinity but also increases porosity and cracking. | researchgate.netscilit.com |
| 0.3 | 350 | 500 | 3.87 | Transmission decreases with increasing concentration due to increased light scattering from cracks. | researchgate.netscilit.com |
| 0.5 | 460 | 500 | 3.75 | A red shift in the absorption edge is observed with increasing concentration. | researchgate.netscilit.com |
| 0.7 | 500 | 500 | 3.63 | All films exhibit the cubic fluorite structure. | researchgate.netscilit.com |
| 0.9 | 650 | 500 | 3.57 | The indirect band gap decreases as film thickness and porosity increase. | researchgate.netscilit.com |
Environmental Impact and Sustainability of Rare Earth Nitrate Hydrates in Industrial Processes
Methodologies for Assessing Environmental Footprint of Rare Earth Chemical Production
Assessing the environmental footprint of rare earth chemical production, including compounds like CERAMICS-AEium(III) nitrate (B79036) pentahydrate, involves a multi-faceted approach. Life Cycle Assessment (LCA) is a primary methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal (a "cradle-to-grave" approach). mdpi.comfrontiersin.org
Key aspects of these methodologies include:
Life Cycle Inventory (LCI): This is a critical data-gathering phase that quantifies the inputs (energy, raw materials) and outputs (emissions, waste) for each process in the production chain. frontiersin.org For rare earth nitrates, this includes mining the ore, chemical processing to separate and purify the rare earth elements, and the synthesis of the nitrate compound itself.
Life Cycle Impact Assessment (LCIA): This step evaluates the potential environmental effects of the inputs and outputs identified in the LCI. frontiersin.org Impact categories often assessed include global warming potential, acidification, eutrophication, human toxicity, and resource depletion. mdpi.commdpi.com
The production of rare earth elements is known to be energy and resource-intensive. For instance, the production of heavy rare earth oxides can consume over 20 times more primary energy per unit mass compared to steel. acs.org Furthermore, the processes often involve the use of hazardous chemicals and can generate radioactive waste. stanfordmagnets.comsciencenews.org
Table 1: Key Methodologies for Environmental Footprint Assessment
| Methodology | Description | Key Metrics |
| Life Cycle Assessment (LCA) | A systematic evaluation of the environmental impacts of a product or process throughout its entire life cycle. mdpi.com | Global Warming Potential, Acidification Potential, Eutrophication Potential, Resource Depletion, Water Consumption. mdpi.com |
| Life Cycle Inventory (LCI) | The data collection phase of an LCA, quantifying inputs and outputs. frontiersin.org | Energy Consumption, Raw Material Inputs, Air/Water Emissions, Solid Waste Generation. frontiersin.org |
| Life Cycle Impact Assessment (LCIA) | The evaluation phase of an LCA, assessing the significance of potential environmental impacts. frontiersin.org | Human Health Toxicity, Ionizing Radiation, Particulate Matter Formation. mdpi.com |
Strategies for Recycling and Recovery of Rare Earth Elements from Waste Streams
The significant environmental impact of primary rare earth extraction has spurred research and development into recycling and recovery from waste streams. stanfordmagnets.com Electronic waste, permanent magnets, and industrial catalysts are major sources of secondary rare earth elements. stanfordmagnets.comstanfordmagnets.com Recycling these materials can mitigate supply risks, reduce environmental degradation, and offer economic benefits. stanfordmagnets.com
Several strategies are employed for the recycling and recovery of REEs:
Hydrometallurgy: This is a widely used method that involves dissolving the waste material in an aqueous solution, often a strong acid, and then selectively extracting the rare earth elements. stanfordmagnets.comstanfordmagnets.com Techniques like solvent extraction and ion exchange are common in hydrometallurgical processes. stanfordmagnets.com While efficient, a drawback of this method can be the generation of sludge and potential for heavy metal pollution. mdpi.com
Pyrometallurgy: This approach uses high temperatures to separate and purify rare earth elements from waste. stanfordmagnets.com Although it can be energy-intensive, it offers an alternative that can reduce water consumption and the production of hazardous liquid waste compared to hydrometallurgy. mdpi.com
Bioleaching: An emerging and more environmentally friendly approach, bioleaching utilizes microorganisms, such as Gluconobacter bacteria, which naturally produce organic acids that can leach rare earth elements from waste materials like spent catalysts and fluorescent phosphors. sciencenews.orgsnexplores.org
Recent advancements have made the extraction of rare earth elements from these secondary sources more feasible. For example, recycling is reported to potentially reduce the environmental impacts of REE production by 64–96%. mdpi.com In Japan, there are operational recycling plants for electronics, and France has been working to establish factories to recover rare earths from used fluorescent lamps, batteries, and magnets. stanfordmagnets.com
Table 2: Comparison of Rare Earth Element Recycling Strategies
| Recycling Strategy | Description | Advantages | Disadvantages |
| Hydrometallurgy | Uses aqueous solutions to leach and separate REEs. stanfordmagnets.com | High efficiency in metal recovery. mdpi.com | Can generate sludge and wastewater. mdpi.com |
| Pyrometallurgy | Employs high temperatures for separation. stanfordmagnets.com | Reduces water consumption. mdpi.com | High energy consumption. stanfordmagnets.com |
| Bioleaching | Utilizes microorganisms to extract REEs. sciencenews.org | Environmentally friendly approach. sciencenews.org | Recovery rates can be lower than acid-based methods. snexplores.org |
Life Cycle Assessment (LCA) of Rare Earth-Based Materials and Precursors
Life Cycle Assessments are crucial tools for understanding the full environmental impact of rare earth-based materials, including precursors like CERAMICS-AEium(III) nitrate pentahydrate. These assessments cover the entire value chain, from mining to the final product and its end-of-life. nih.gov
The complexity of separating individual rare earth elements also contributes significantly to the environmental footprint. The production of heavy rare earth oxides requires more extensive chemical processing and separation steps, leading to higher energy consumption and environmental impacts compared to light rare earth oxides. acs.org
Furthermore, LCAs can be used to compare the environmental performance of primary production versus recycling. Studies have shown that recycling rare earth elements from sources like permanent magnets can lead to substantial reductions in energy use and greenhouse gas emissions compared to virgin production. snexplores.org For instance, one recycling method for neodymium-iron-boron magnets was found to cut energy use by about 90%. snexplores.org
The integration of digital technologies, such as artificial intelligence and process simulations, with LCA methodologies is an emerging trend. This integration can enhance the accuracy and transparency of LCAs, leading to better-informed decisions for sustainable industrial processes. mdpi.com
Table 3: Life Cycle Impact Categories for Rare Earth Oxide Production
| Impact Category | Contribution from Mining & Extraction/Roasting | Key Drivers |
| Global Warming Potential | High | Energy consumption, chemical use |
| Primary Energy Consumption | Very High | Separation processes, heating |
| Acidification Potential | High | Use of acids in leaching |
| Eutrophication Potential | Moderate | Wastewater discharge |
| Human Toxicity | Moderate to High | Chemical exposure, potential radioactivity |
This table presents a generalized summary based on findings from various LCA studies on rare earth production. mdpi.comacs.org
Future Directions and Emerging Research Frontiers
Integration of Machine Learning and Artificial Intelligence in Material Design and Discovery
The paradigm of materials discovery is undergoing a significant transformation with the integration of machine learning (ML) and artificial intelligence (AI). While direct ML models for "Cerium(III) nitrate (B79036) pentahydrate" are still in their nascent stages, the broader application of these technologies in catalyst and materials design provides a clear roadmap for future research.
ML algorithms are being trained on vast datasets from computational chemistry and experimental results to predict the properties and performance of new materials. nih.govresearchgate.net For instance, ML models can accelerate the discovery of novel catalysts by screening vast arrays of potential compositions and structures, a process that would be impractically time-consuming through traditional experimental methods. nih.govnih.gov In the context of materials derived from Cerium(III) nitrate pentahydrate, such as ceria (CeO₂), ML can be employed to:
Predict Catalyst Performance: By analyzing the relationship between synthesis parameters (e.g., precursor concentration, temperature, pH) and catalytic activity, ML models can predict the optimal conditions for producing highly efficient catalysts. researchgate.net A study on cerium-doped ZnO nanoparticles utilized ML models to predict their antibacterial activity with high accuracy. researchgate.net
Optimize Synthesis of Nanomaterials: AI can guide the synthesis of ceria nanoparticles with specific morphologies and properties by learning from experimental data. nih.govresearchgate.net This includes optimizing parameters for methods like hydrothermal synthesis and precipitation where Cerium(III) nitrate is a common precursor. rsc.orgmdpi.com
Accelerate Discovery of Novel Compounds: Researchers are using ML to predict the formation of new, stable ternary compounds involving cerium. arxiv.org This approach can be extended to explore the vast compositional space accessible when using Cerium(III) nitrate pentahydrate as a starting material for multi-component systems.
A notable example of ML application in a related area is the development of an adaptive neuro-fuzzy inference system (ANFIS) to model the performance of a corrosion inhibitor synthesized from cerium nitrate hexahydrate. researchgate.net The model demonstrated high predictive accuracy, showcasing the potential of ML in understanding and optimizing the performance of cerium-based materials. researchgate.net
Table 1: Potential Applications of Machine Learning in Cerium(III) Nitrate Pentahydrate Research
| Application Area | Machine Learning Task | Potential Impact |
|---|---|---|
| Catalyst Development | Predicting catalytic activity based on synthesis parameters and material properties. nih.govresearchgate.net | Accelerated discovery of highly efficient ceria-based catalysts for various reactions. |
| Nanomaterial Synthesis | Optimizing synthesis conditions for desired nanoparticle size, shape, and defect concentration. nih.gov | Precise control over the properties of functional nanomaterials derived from cerium nitrate. |
| New Compound Discovery | Screening for stable and metastable multi-component compounds containing cerium. arxiv.org | Identification of novel materials with unique electronic, optical, or magnetic properties. |
| Process Optimization | Modeling and predicting the behavior of cerium-based materials in complex systems (e.g., corrosion inhibition). researchgate.net | Enhanced performance and efficiency in industrial applications. |
Development of Advanced In-Situ and Operando Characterization Techniques for Dynamic Processes
Understanding the dynamic transformations of Cerium(III) nitrate pentahydrate during the synthesis of functional materials is crucial for controlling their final properties. The development and application of advanced in-situ and operando characterization techniques are providing unprecedented insights into these processes. These methods allow researchers to observe the chemical and physical changes of materials under real reaction conditions. dtu.dkresearchgate.net
In-situ studies on the thermal decomposition of Cerium(III) nitrate hexahydrate have revealed the complex, multi-stage nature of its transformation to cerium oxide. researchgate.netresearchgate.net Techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and high-temperature X-ray diffraction (HT-XRD) have been instrumental in identifying intermediate species and the influence of the atmosphere (e.g., argon vs. air) on the decomposition pathway. researchgate.netosti.gov
Operando spectroscopy, particularly X-ray Absorption Spectroscopy (XAS), has been pivotal in elucidating the role of ceria in catalytic processes. researchgate.netinnovaxn.eu By performing XAS measurements while a catalyst is actively participating in a reaction, researchers can track changes in the oxidation state and coordination environment of the cerium atoms. nih.govyoutube.com For instance, operando XAS studies have shown the dynamic interplay between Ce³⁺ and Ce⁴⁺ states in ceria-supported catalysts during redox reactions, which is fundamental to their catalytic activity. polimi.it
Future research will likely focus on combining multiple in-situ and operando techniques to obtain a more holistic understanding of the processes involving Cerium(III) nitrate pentahydrate. The development of specialized reaction cells that allow for simultaneous measurements, such as XAS and Raman spectroscopy, under controlled temperature, pressure, and gas environments, will be a key enabler for these advancements. researchgate.netresearchgate.net
Table 2: Advanced Characterization of Dynamic Processes Involving Cerium(III) Nitrate Pentahydrate
| Technique | Process Studied | Key Findings | Reference(s) |
|---|---|---|---|
| TGA-DSC, HT-XRD | Thermal decomposition of Cerium(III) nitrate hexahydrate | Multi-stage decomposition process, formation of intermediates, influence of atmosphere on final product. | researchgate.netresearchgate.net |
| Operando XAS | Catalytic reactions over ceria-based materials | Dynamic changes in cerium oxidation state (Ce³⁺/Ce⁴⁺) during catalysis. | researchgate.netnih.govpolimi.it |
| In-situ FTIR | Thermal decomposition of cerium salts | Identification of gaseous byproducts and changes in chemical bonding during decomposition. | istanbul.edu.tr |
| In-situ Synchrotron XRD | Thermal behavior of cerium carboxylates | Observation of structural phase changes at elevated temperatures. | dtu.dk |
Exploration of Novel Coordination Architectures and Multi-Component Precursors
Cerium(III) nitrate pentahydrate serves as an excellent precursor for the synthesis of a wide variety of coordination polymers and metal-organic frameworks (MOFs) due to the versatile coordination chemistry of the cerium ion. acs.org Researchers are actively exploring the synthesis of novel coordination architectures with unique topologies and functionalities.
Recent work has demonstrated the successful synthesis of cerium-based porous coordination polymers with hierarchical superstructures using Cerium(III) nitrate and organic linkers through solvothermal methods. elsevierpure.com The ability to control the morphology and dimensionality of these structures opens up possibilities for applications in catalysis, separation, and sensing. Furthermore, novel cerium-based coordination polymer nanoparticles have been shown to exhibit excellent oxidase-mimicking activity, making them suitable for colorimetric assays.
The use of Cerium(III) nitrate pentahydrate as a precursor is also central to the development of multi-component materials. By introducing other metal cations into the reaction mixture, researchers can synthesize mixed-metal MOFs with tailored properties. acs.org For example, the incorporation of cerium into zirconium-based MOFs has been shown to enhance their photocatalytic activity. acs.org The selection of different cerium precursors, including the nitrate salt, can also influence the formation and properties of the final MOF structure. acs.orgresearchgate.net
Hydrothermal synthesis using Cerium(III) nitrate in the presence of amino acids has been shown to produce cerium oxide nanoassemblies through a process of "coordination programming," where the amino acids direct the self-assembly of the nanoparticles. elsevierpure.comresearchgate.net This approach highlights the potential for creating complex, functional nanostructures by carefully controlling the coordination environment during synthesis.
Addressing Challenges in the Sustainable Sourcing and Processing of Rare Earth Materials
Cerium is the most abundant of the rare earth elements (REEs); however, its extraction and processing, along with other REEs, present significant environmental challenges. material-insights.orgdiscoveryalert.com.au The growing demand for REEs in modern technologies, from electronics to green energy, necessitates a move towards more sustainable sourcing and processing methods. discoveryalert.com.ausoci.org
Recycling of rare earth elements from end-of-life products, such as electronic waste and glass polishing waste, is another critical frontier. soci.orgmdpi.com Developing efficient methods to recover cerium from these waste streams can reduce the reliance on primary mining and mitigate the associated environmental impacts. mdpi.comresearchgate.net Research is ongoing to improve the leaching and separation processes for cerium recovery from complex waste matrices. mdpi.com
Furthermore, there is a push to find new applications for cerium that can add value to the rare earth supply chain. As cerium is often a co-product of mining for other more valuable rare earths, finding large-scale applications for cerium can improve the economic viability and sustainability of the entire rare earth industry.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cerium(III) nitrate pentahydrate |
| Cerium(III) nitrate hexahydrate |
| Ceria (Cerium Oxide, CeO₂) |
| Cerium-doped Zinc Oxide |
| Zirconium-based Metal-Organic Frameworks |
| Bastnaesite |
| Monazite |
| Uranyl nitrate hexahydrate |
| Copper(II) nitrate hemipentahydrate |
| 3,5-pyrazoledicarboxylic acid |
Q & A
Q. What are the standard synthetic methodologies for incorporating Bismuth(III) nitrate pentahydrate into inorganic materials?
Bismuth(III) nitrate pentahydrate is commonly used in sol-gel and co-precipitation methods. For example, in multiferroic material synthesis, it is dissolved in aqueous nitric acid with citric acid as a chelating agent, followed by calcination at high temperatures (e.g., 700°C) to form crystalline phases. Precursor stoichiometry and pH control are critical to avoid premature precipitation .
Q. How is Bismuth(III) nitrate pentahydrate characterized in synthesized compounds?
Key techniques include:
- FT-IR spectroscopy to identify nitrate (NO₃⁻) stretching vibrations (~1380 cm⁻¹) and hydration bands (~3400 cm⁻¹) .
- XRD to confirm crystallinity and phase purity, with comparisons to reference patterns (e.g., ICDD PDF-4+ database).
- Thermogravimetric analysis (TGA) to assess dehydration behavior (weight loss ~10–15% at 100–200°C) and decomposition pathways .
Q. What safety precautions are essential when handling Bismuth(III) nitrate pentahydrate?
- Use PPE (gloves, lab coat, goggles) due to its oxidizing properties (GHS03 hazard symbol).
- Avoid inhalation and contact with organic solvents, as it may react exothermically.
- Store in airtight containers away from reducing agents. Waste disposal must comply with local regulations for oxidizing substances .
Advanced Research Questions
Q. How can catalytic efficiency of Bismuth(III) nitrate pentahydrate be optimized in organic synthesis?
- Loading optimization : Test 0.5–2 mol% catalyst concentrations. For instance, 1 mol% effectively catalyzes three-component reactions (e.g., N-amino-2-pyridone synthesis) without byproducts .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance Lewis acidity.
- Recycling : Centrifuge the catalyst post-reaction, wash with ethanol, and dry at 60°C for reuse (3–5 cycles with <5% activity loss) .
Q. How to resolve discrepancies in reported thermal decomposition profiles of Bismuth(III) nitrate pentahydrate?
Contradictions often arise from differences in:
- Atmosphere : Conduct TGA under inert (N₂) vs. oxidative (air) conditions to compare decomposition steps.
- Heating rate : Slower rates (2–5°C/min) improve resolution of intermediate phases (e.g., BiONO₃ formation at ~300°C).
- Hydration state : Confirm pentahydrate purity via Karl Fischer titration to avoid confounding weight-loss data .
Q. What strategies mitigate bismuth leaching in electrochemical applications?
- Stabilization via doping : Co-doping with Sm³+ or Sr²+ enhances structural stability in perovskite oxides, reducing Bi³+ migration during cyclic voltammetry .
- Protective coatings : Atomic layer deposition (ALD) of Al₂O₃ on Bi-containing electrodes minimizes dissolution in acidic electrolytes.
Q. How does the hydration state of Bismuth(III) nitrate influence its reactivity in precursor solutions?
- Pentahydrate vs. anhydrous : The pentahydrate form improves solubility in aqueous systems, facilitating homogeneous precursor mixing. Anhydrous forms require nitric acid for dissolution, introducing additional nitrate ions that may alter reaction kinetics .
- Hydration-dependent crystallinity : Pentahydrate-derived sol-gels yield smaller crystallite sizes (~50 nm) compared to anhydrous precursors (~100 nm), impacting optical and dielectric properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
